3-(3-Nitropyridin-2-yl)oxybenzaldehyde
Description
Contextualization of Substituted Pyridines and Benzaldehydes as Molecular Scaffolds
Substituted pyridines and benzaldehydes are foundational structures in the synthesis of a vast array of functional organic compounds.
Substituted Pyridines: The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous motif in pharmaceuticals and agrochemicals. wikipedia.orgnih.gov Its structural similarity to benzene (B151609), with one methine group replaced by a nitrogen atom, imparts unique electronic properties and reactivity. wikipedia.org The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interactions with biological targets. Substituted pyridines are critical components of numerous biologically active molecules, making the development of efficient and modular synthetic methods for their creation highly desirable. nih.gov The modification of aromatic rings to heteroaromatic rings like pyridine is a widely used strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability. researchgate.net
Benzaldehydes: As one of the simplest aromatic aldehydes, benzaldehyde (B42025) and its derivatives are cornerstones of industrial and laboratory synthesis. wikipedia.org The benzaldehyde scaffold consists of a benzene ring attached to a formyl group (-CHO). wikipedia.orgchemicalbook.com This aldehyde functionality is a versatile chemical handle, participating in a wide range of reactions to build more complex molecular architectures. Benzaldehyde-based compounds are used in the production of medicines, dyes, and perfumes. chemicalbook.com In drug discovery, the benzyloxybenzaldehyde scaffold, which features an ether-linked benzene ring, has been identified as a promising framework for developing selective enzyme inhibitors. nih.gov
| Scaffold | Key Features | Significance in Organic Synthesis |
| Pyridine | Nitrogen-containing heterocycle, basic nitrogen atom, aromatic system. | Core component of many pharmaceuticals and agrochemicals; influences solubility and biological interactions. wikipedia.orgnih.gov |
| Benzaldehyde | Benzene ring with a formyl substituent. | Versatile synthetic intermediate; basis for medicines, dyes, and other industrial chemicals. wikipedia.orgchemicalbook.com |
Significance of Ether Linkages in Organic Compound Design
The ether linkage (R-O-R') is a critical functional group in the design of modern organic compounds, particularly pharmaceuticals. numberanalytics.comnumberanalytics.com An oxygen atom connecting two alkyl or aryl groups can profoundly influence a molecule's physicochemical properties. numberanalytics.com
Incorporating an ether bond can:
Modify Lipophilicity: Ethers can increase a compound's lipophilicity, which can enhance its ability to cross biological membranes. numberanalytics.comnumberanalytics.com
Improve Metabolic Stability: The ether linkage can make a molecule less susceptible to oxidative metabolism, thereby increasing its stability and duration of action in a biological system. numberanalytics.com
Influence Binding Interactions: The ether oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, which is a crucial interaction for a drug binding to its target receptor. stereoelectronics.org
Provide Structural Scaffolding: Ethers offer a stable and relatively non-reactive connection between different parts of a molecule, providing a specific three-dimensional arrangement of functional groups.
The strategic replacement of other, more metabolically labile functional groups with an ether linkage has been shown to yield compounds with higher potency and selectivity. nih.govacs.org
Overview of Synthetic Challenges and Opportunities for Heteroaromatic Systems
The synthesis of heteroaromatic compounds, such as substituted nitropyridines, has been a subject of intense investigation for over a century. mdpi.com Despite significant progress, major challenges persist. Classical methods for constructing pyridine rings, for instance, often have limited scope and may not be compatible with various functional groups. nih.govnih.gov
Synthetic Challenges:
Regiocontrol: Achieving a specific substitution pattern on the heteroaromatic ring can be difficult.
Functional Group Tolerance: Many synthetic methods require harsh conditions that are incompatible with sensitive functional groups on the starting materials. nih.gov
Multi-step Procedures: The synthesis of complex heteroaromatic ketones and other derivatives often requires lengthy, inefficient multi-step protocols. researchgate.net
Ring Construction: Building the heterocyclic ring system from acyclic precursors can be complex and low-yielding.
Synthetic Opportunities: In response to these challenges, modern organic chemistry has produced innovative solutions:
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions have become powerful tools for creating C-C and C-N bonds, enabling the modular construction of highly substituted pyridines under mild conditions. nih.govmdpi.com
Cascade and Multicomponent Reactions: Designing reactions where multiple bonds are formed in a single operation (a cascade) or from three or more starting materials (multicomponent) offers a highly efficient route to complex molecules. nih.govnih.gov
Skeletal Editing: Advanced techniques that allow for the direct insertion or swapping of atoms within an existing aromatic ring represent a transformative approach to creating molecular diversity. researchgate.netscitechdaily.com
These modern methods provide access to a wider range of functionalized heteroaromatic compounds, opening new avenues for discovery in medicine and materials science. mdpi.com
Research Gaps and Objectives for 3-(3-Nitropyridin-2-yl)oxybenzaldehyde
A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While related isomers such as 4-((3-Nitropyridin-2-yl)oxy)benzaldehyde are commercially available, specific synthetic procedures, characterization data, and studies on the properties of the 3-substituted benzaldehyde isomer are not readily found. bldpharm.com
This lack of information defines a clear set of research objectives:
Development of a Synthetic Route: The primary objective is to design and optimize a reliable synthesis for this compound. A likely approach would involve a nucleophilic aromatic substitution reaction between 3-hydroxybenzaldehyde (B18108) and a suitable 2-halo-3-nitropyridine derivative, or the coupling of 2-hydroxy-3-nitropyridine (B160883) with a 3-halobenzaldehyde. The synthesis of precursors like 3-hydroxy-2-nitropyridine (B88870) has been documented. patsnap.compatsnap.com
Full Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography, to confirm its structure and purity.
Addressing these research objectives would fill a void in the chemical literature and provide a new, well-characterized molecular tool for the broader scientific community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitropyridin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-8-9-3-1-4-10(7-9)18-12-11(14(16)17)5-2-6-13-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUZNQNMPICQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Nitropyridin 2 Yl Oxybenzaldehyde
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound is critically dependent on the efficient preparation of its two key precursors: an appropriately halogenated nitropyridine and a substituted hydroxybenzaldehyde.
The synthesis of halogenated nitropyridine precursors, such as 2-chloro-3-nitropyridine (B167233), is a multi-step process. The direct nitration and halogenation of the pyridine (B92270) ring can be challenging due to the ring's inherent electron-deficient nature, which deactivates it towards electrophilic substitution. researchgate.net
Nitration of pyridine itself is difficult and often results in low yields. organic-chemistry.org More effective methods often involve the nitration of an activated pyridine derivative, such as 2-hydroxypyridine (B17775) or 2-aminopyridine. For instance, 2-hydroxypyridine can be nitrated, typically using a mixture of nitric acid and sulfuric acid, to yield 2-hydroxy-3-nitropyridine (B160883). Subsequent chlorination of the hydroxyl group, using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), affords the desired 2-chloro-3-nitropyridine precursor.
The table below summarizes common synthetic approaches for key nitropyridine intermediates.
| Starting Material | Reagents | Product | Key Considerations |
| Pyridine | Dinitrogen pentoxide (N₂O₅), SO₂ | 3-Nitropyridine (B142982) | Provides direct nitration under specific conditions. organic-chemistry.org |
| 2-Hydroxypyridine | 1. HNO₃, H₂SO₄ 2. POCl₃ | 2-Chloro-3-nitropyridine | A common and effective two-step route. |
| 2-Aminopyridine | 1. Ac₂O (protection) 2. HNO₃, H₂SO₄ 3. HCl (deprotection) 4. Sandmeyer Reaction (NaNO₂, HCl, CuCl) | 2-Chloro-3-nitropyridine | A multi-step process involving protection and diazotization. |
The second required precursor is 3-hydroxybenzaldehyde (B18108). This compound can be synthesized through various established methods, typically involving the formylation of phenol (B47542) or its derivatives.
One classical method is the Reimer-Tiemann reaction , where phenol is treated with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide. This reaction primarily yields 2-hydroxybenzaldehyde (salicylaldehyde) but also produces a smaller amount of the 4-hydroxy isomer. Synthesizing the 3-hydroxy isomer often requires starting with a meta-directing substituted phenol and subsequent functional group manipulation.
A more direct route involves the Fries rearrangement . Phenyl formate, produced by the esterification of phenol and formic acid, can undergo a rearrangement reaction in the presence of a Lewis acid catalyst to produce hydroxybenzaldehydes. Another approach is the oxidation of 3-methylphenol (m-cresol) derivatives.
The following table outlines representative methods for the synthesis of hydroxybenzaldehydes.
| Method | Starting Material(s) | Key Reagents | Product | Typical Yield |
| Reimer-Tiemann Reaction | Phenol, Chloroform | NaOH | 2-Hydroxybenzaldehyde (major), 4-Hydroxybenzaldehyde (minor) | 35-45% |
| Gattermann Reaction | Phenol | HCN, HCl, Lewis Acid (e.g., AlCl₃) | 4-Hydroxybenzaldehyde | Moderate |
| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acid | 2-Hydroxybenzaldehyde | Low to Moderate |
| Fries Rearrangement | Phenyl formate | Lewis Acid (e.g., AlCl₃) | 4-Hydroxybenzaldehyde (major), 2-Hydroxybenzaldehyde (minor) | Good |
Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Formation
The core reaction for constructing 3-(3-Nitropyridin-2-yl)oxybenzaldehyde is the nucleophilic aromatic substitution (SNAr) between a halogenated nitropyridine and 3-hydroxybenzaldehyde. In this reaction, the hydroxyl group of the benzaldehyde (B42025) is deprotonated by a base to form a potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient pyridine ring at the carbon atom bearing the halogen, displacing it to form the diaryl ether linkage. wikipedia.orgscientificupdate.com
The reaction proceeds via a two-step addition-elimination mechanism. The initial nucleophilic attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when positioned ortho or para to the site of attack. wikipedia.orgrsc.org In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.
The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, and temperature.
Solvent : Polar aprotic solvents are generally preferred for SNAr reactions. scientificupdate.comacsgcipr.org Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively unsolvated, thereby enhancing its reactivity. uchile.cl
Base : A suitable base is required to deprotonate the 3-hydroxybenzaldehyde, generating the active phenoxide nucleophile. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH). The choice of base can influence reaction rates and yields.
Temperature : The reaction is typically performed at elevated temperatures, often ranging from 80 °C to 150 °C, to overcome the activation energy barrier for the formation of the Meisenheimer complex.
The following interactive table illustrates the impact of different conditions on a representative SNAr etherification reaction.
| Entry | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 100 | Good |
| 2 | 2-Chloro-3-nitropyridine | 3-Hydroxybenzaldehyde | Cs₂CO₃ | DMF | 100 | Excellent |
| 3 | 2-Chloro-3-nitropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | Acetonitrile | 80 | Moderate |
| 4 | 2-Chloro-3-nitropyridine | 3-Hydroxybenzaldehyde | NaH | THF | 65 | Good |
While many SNAr reactions involving highly activated electrophiles like 2-chloro-3-nitropyridine proceed efficiently without a catalyst, certain systems can enhance the reaction rate or allow for milder conditions.
Phase-Transfer Catalysts (PTCs) : Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed in biphasic systems. The PTC facilitates the transfer of the phenoxide nucleophile from the aqueous or solid phase into the organic phase where the electrophile is dissolved, thereby accelerating the reaction.
Lewis Acids : Lewis acids can sometimes catalyze SNAr reactions by coordinating to the nitrogen of the pyridine ring or the nitro group, further increasing the electrophilicity of the aromatic ring. acsgcipr.org
Copper Catalysis : Although more commonly associated with Ullmann condensation reactions, copper catalysts can sometimes promote C-O cross-coupling reactions that share similarities with SNAr processes, particularly with less activated aryl halides. organic-chemistry.orgjsynthchem.com
It is important to note that for the specific synthesis of this compound from 2-chloro-3-nitropyridine, the high degree of activation provided by the nitro group often makes catalysis unnecessary.
Regioselectivity : The SNAr reaction for the synthesis of this compound is highly regioselective. When 2-chloro-3-nitropyridine reacts with the 3-hydroxybenzaldehyde phenoxide, the nucleophilic attack occurs exclusively at the C2 position (the carbon bearing the chlorine atom). This selectivity is governed by the electronic effects of the nitro group. The NO₂ group at the C3 position strongly activates the adjacent C2 position (ortho) towards nucleophilic attack through both inductive and resonance effects. stackexchange.com The resonance stabilization of the negative charge in the Meisenheimer intermediate is most effective when the activating group is ortho or para to the site of substitution. rsc.org The inductive effect, which is distance-dependent, is strongest at the ortho position, making C2 the most electron-deficient and thus the most favorable site for attack. stackexchange.com
Stereoselectivity : Stereoselectivity is not a relevant consideration in this specific synthesis, as no new chiral centers are created during the reaction. Both the pyridine and benzaldehyde precursors are achiral, and the resulting diaryl ether product is also achiral.
Alternative Coupling Strategies for Aryl Ether Linkages
Beyond classical condensation methods, modern organic synthesis offers a range of powerful tools for the construction of aryl ether bonds, often with improved yields, milder reaction conditions, and broader substrate scope. Two of the most prominent alternative strategies for the synthesis of compounds like this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation is a copper-catalyzed reaction that has been a cornerstone of diaryl ether synthesis for over a century. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, this would involve the reaction of 2-chloro-3-nitropyridine with 3-hydroxybenzaldehyde. While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, modern modifications have led to significantly milder and more efficient protocols. organic-chemistry.org The use of copper salts like copper(I) iodide (CuI) in combination with ligands such as picolinic acid can facilitate the reaction at lower temperatures (e.g., 80-105 °C). acs.org The choice of base, typically potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are crucial for the success of the reaction. acs.orgmdpi.com
A significant advancement in the field of C-O bond formation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. While originally developed for the synthesis of aryl amines, this methodology has been successfully adapted for the synthesis of diaryl ethers. This reaction offers an alternative to the often harsh conditions of the Ullmann condensation. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with an alcohol or phenol and subsequent reductive elimination to yield the diaryl ether. The choice of phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig etherification, with bulky, electron-rich ligands often providing the best results.
Another viable pathway for the formation of the aryl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly when substituted with an electron-withdrawing group like the nitro group at the 3-position, is activated towards nucleophilic attack. chemistrysteps.comchemeurope.comlibretexts.orglibretexts.orgopenstax.org In the case of 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is a good leaving group. The reaction with 3-hydroxybenzaldehyde, in the presence of a suitable base to deprotonate the phenol, would proceed via a Meisenheimer complex intermediate to form the desired diaryl ether. chemeurope.com This approach is often favored for its operational simplicity and the absence of a metal catalyst. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the degree of activation of the aromatic ring.
The following table summarizes the key features of these alternative coupling strategies:
| Coupling Strategy | Catalyst | Typical Reagents | Key Advantages |
| Ullmann Condensation | Copper (e.g., CuI) | Aryl halide, Phenol, Base (e.g., K₃PO₄, Cs₂CO₃), Ligand (optional) | Cost-effective catalyst, tolerant of various functional groups. |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Aryl halide, Phenol, Base (e.g., NaOtBu, Cs₂CO₃), Phosphine ligand | Milder reaction conditions, high functional group tolerance. |
| Nucleophilic Aromatic Substitution (SNAr) | None | Activated aryl halide, Phenol, Base (e.g., K₂CO₃, NaH) | Metal-free, operationally simple. |
Purification Techniques for Isolation of Target Compound
The successful synthesis of this compound is contingent upon effective purification to isolate the target compound from unreacted starting materials, byproducts, and catalyst residues. The polar nature of the molecule, owing to the presence of the nitro group and the aldehyde functionality, guides the selection of appropriate purification methods.
Column chromatography is a widely employed and effective technique for the purification of polar organic molecules. For a compound like this compound, silica (B1680970) gel would be the stationary phase of choice. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or acetone. researchgate.net A gradient elution, where the polarity of the solvent mixture is gradually increased, can be particularly effective in separating the desired product from impurities with different polarities. The progress of the separation is monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful purification technique for solid compounds, provided a suitable solvent system can be identified. rochester.edumt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization would dissolve the crude product sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For a polar aromatic compound, suitable recrystallization solvents could include ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane or acetone/water. rochester.educdnsciencepub.comorgsyn.org The choice of solvent is often determined empirically through small-scale solubility tests.
The following table outlines the key aspects of these purification techniques:
| Purification Technique | Principle of Separation | Typical Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Differential adsorption onto a solid support. | Stationary: Silica gel; Mobile: Hexane/Ethyl Acetate gradient. | Effective for separating compounds with different polarities. |
| Recrystallization | Difference in solubility at varying temperatures. | Ethanol, Methanol, Ethyl Acetate/Hexane, Acetone/Water. | Requires a solid product and a suitable solvent with temperature-dependent solubility. |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential analytical technique for determining the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Data not available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Data not available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Data not available.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions and the extent of conjugation within a molecule.
Data not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
Data not available.
X-Ray Crystallography for Solid-State Molecular Structure Elucidation
Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 3-(3-Nitropyridin-2-yl)oxybenzaldehyde has been found. Consequently, a detailed analysis of its crystal structure, including crystal growth and optimization, unit cell parameters, space group determination, bond lengths, bond angles, torsional angles, and intermolecular interactions, cannot be provided at this time.
The elucidation of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray crystallography is a definitive analytical technique. It provides precise information on the molecular geometry and the packing of molecules within a crystal lattice, which are governed by various intermolecular forces. This information is crucial for understanding the structure-property relationships of a compound.
Although crystallographic data for the specific title compound is not available, the following sections outline the standard methodologies and the types of data that would be obtained from such an analysis. This serves as a framework for what a future crystallographic study of this compound would entail.
Crystal Growth and Optimization
The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, various techniques would be employed to obtain crystals of suitable size and quality for diffraction experiments. Common methods include:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is typically determined through solubility screening.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal formation.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystallization.
The optimization of crystal growth involves systematically varying parameters such as solvent, temperature, concentration, and the rate of evaporation or cooling to minimize crystal defects and maximize crystal size.
Unit Cell Parameters and Space Group Determination
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. Systematic absences in the diffraction data allow for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.
A hypothetical data table for the unit cell parameters and space group is presented below to illustrate the format of such data.
| Crystal Data | |
| Empirical formula | C₁₂H₈N₂O₄ |
| Formula weight | 244.21 |
| Temperature/K | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| a/Å | Data not available |
| b/Å | Data not available |
| c/Å | Data not available |
| α/° | Data not available |
| β/° | Data not available |
| γ/° | Data not available |
| Volume/ų | Data not available |
| Z | Data not available |
| ρcalcg/cm³ | Data not available |
| μ/mm⁻¹ | Data not available |
| F(000) | Data not available |
| Crystal size/mm³ | Data not available |
| Radiation | Data not available |
| 2Θ range for data collection/° | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Data/restraints/parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indexes [I>=2σ (I)] | Data not available |
| Final R indexes [all data] | Data not available |
| Largest diff. peak/hole / e Å⁻³ | Data not available |
Bond Lengths, Bond Angles, and Torsional Angles Analysis
After solving and refining the crystal structure, a detailed geometric analysis of the molecule is possible. This includes the precise measurement of all bond lengths, bond angles, and torsional angles. This data provides invaluable insight into the molecular conformation and the electronic effects of the substituents. For this compound, particular attention would be paid to the geometry of the ether linkage, the orientation of the nitro group relative to the pyridine (B92270) ring, and the conformation of the benzaldehyde (B42025) moiety.
Below are illustrative tables for selected bond lengths and angles.
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| N1-C1 | Data not available | |
| C2-O1 | Data not available | |
| O1-C7 | Data not available |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| C2-O1-C7 | Data not available | ||
| C1-C2-N2 | Data not available |
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in the crystal is directed by a variety of non-covalent intermolecular interactions. A thorough crystallographic analysis would identify and characterize these interactions, which are fundamental to the supramolecular assembly of the compound. For this compound, potential intermolecular interactions could include:
Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the aldehyde oxygen, the nitro group oxygens, and the pyridine nitrogen as acceptors.
π-π Stacking: The aromatic pyridine and benzene (B151609) rings could engage in π-π stacking interactions, which would play a significant role in the crystal packing.
An example of a table summarizing potential hydrogen bond geometries is provided below.
Hydrogen Bond Details (Å, °)
| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|
Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing interest in the in-silico analysis of organic molecules, specific studies detailing the quantum chemical properties of this particular compound are not presently available in published research. Consequently, a detailed article based on the requested comprehensive outline focusing on its computational chemistry cannot be generated at this time.
The specified outline requires in-depth data from various computational methods, including:
Density Functional Theory (DFT) Calculations: This would involve specific findings on geometry optimization, conformational analysis, Frontier Molecular Orbital (FMO) analysis (including HOMO-LUMO gaps and energy levels), Molecular Electrostatic Potential Surfaces (MEPS), and Natural Bond Orbital (NBO) analysis.
Time-Dependent Density Functional Theory (TD-DFT): This would necessitate data on excited state properties and simulated electronic spectra.
Prediction of Spectroscopic Parameters: This requires computationally derived data for NMR, IR, and UV-Vis spectra.
While general computational methodologies and studies on related compounds such as other nitropyridine and benzaldehyde derivatives exist, the strict requirement to focus solely on this compound and not introduce information from other molecules makes it impossible to provide a scientifically accurate and non-speculative article. The generation of the requested data tables and detailed research findings is contingent on the existence of peer-reviewed research specifically targeting this compound.
Without dedicated computational studies on this compound, any attempt to populate the requested article sections would amount to speculation or the incorrect appropriation of data from structurally different molecules, which would be scientifically unsound. Therefore, until such research is conducted and published, a detailed computational analysis as outlined cannot be provided.
Computational Chemistry and Theoretical Investigations
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the types and relative importance of different intermolecular contacts.
A typical Hirshfeld surface analysis for 3-(3-Nitropyridin-2-yl)oxybenzaldehyde would involve:
Generation of the Hirshfeld Surface: This surface is generated based on the electron density of the molecule.
Mapping of Properties: Properties such as dnorm (normalized contact distance), shape index, and curvedness are mapped onto the surface to identify specific intermolecular interactions. Red spots on a dnorm surface, for example, indicate close contacts, which are often hydrogen bonds.
Data from a hypothetical Hirshfeld surface analysis of this compound would be presented in a table similar to the one below:
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| Other | Data not available |
| Note: This table is illustrative. No published data exists for this compound. |
Without experimental crystal structure data (from X-ray crystallography) for this compound, a Hirshfeld surface analysis cannot be performed.
Solvent Effects on Molecular and Electronic Properties via Continuum Models
The properties of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are a class of computational methods that simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant.
A study of solvent effects on this compound would typically investigate:
Molecular Geometry: How the bond lengths and angles of the molecule change in different solvents.
Electronic Properties: The impact of solvent polarity on the dipole moment, molecular electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
Spectroscopic Properties: How the solvent affects properties like UV-Vis absorption spectra.
The results of such an investigation would be summarized in a data table, as illustrated hypothetically below:
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Gas Phase | 1 | Data not available | Data not available | Data not available | Data not available |
| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available | Data not available | Data not available |
| Water | 78.4 | Data not available | Data not available | Data not available | Data not available |
| Note: This table is for illustrative purposes only. No specific computational data for this compound in different solvents has been found in the literature. |
Mechanistic Studies of Chemical Transformations Involving 3 3 Nitropyridin 2 Yl Oxybenzaldehyde
Investigation of Reactivity at the Nitro Group
The nitro group on the pyridine (B92270) ring is a powerful electron-withdrawing group, which profoundly influences the reactivity of the heterocyclic system. Its chemical transformations are of significant interest for modifying the electronic and steric properties of the molecule.
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic character of the pyridine ring, changing the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com A variety of methods are effective for the reduction of nitroarenes and can be applied to 3-(3-nitropyridin-2-yl)oxybenzaldehyde to yield 3-((3-aminopyridin-2-yl)oxy)benzaldehyde.
Commonly employed methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a clean and efficient method. commonorganicchemistry.com Metal-based reductions, such as with iron in acetic acid or tin(II) chloride in hydrochloric acid, provide mild and chemoselective alternatives that are tolerant of other functional groups. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. askiitians.comgoogle.com
| Reagent/System | Typical Conditions | Expected Product | Comments |
|---|---|---|---|
| H₂/Pd/C | Methanol or Ethanol, Room Temperature, 1-3 atm H₂ | 3-((3-Aminopyridin-2-yl)oxy)benzaldehyde | High efficiency; may also reduce the aldehyde and other sensitive groups under certain conditions. commonorganicchemistry.com |
| Fe/CH₃COOH | Ethanol/Water, Reflux | 3-((3-Aminopyridin-2-yl)oxy)benzaldehyde | Mild, economical, and often used for its chemoselectivity. commonorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol, Reflux or HCl, Room Temperature | 3-((3-Aminopyridin-2-yl)oxy)benzaldehyde | A mild reducing agent that is tolerant of many other functional groups. researchgate.netcommonorganicchemistry.com |
| Zn/AcOH | Acetic Acid, Room Temperature | 3-((3-Aminopyridin-2-yl)oxy)benzaldehyde | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |
The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity that is significantly enhanced by the presence of a strongly electron-withdrawing nitro group. wikipedia.orgyoutube.com In 3-nitropyridine (B142982) systems, the positions ortho (2 and 4) and para (6) to the nitro group are activated towards nucleophilic attack. For this compound, the 2-position is blocked by the aryloxy substituent. Therefore, nucleophilic attack would be directed primarily to the 4-position.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.org In this specific molecule, a hydrogen atom is at the 4-position. While substitution of hydrogen is possible, it typically requires an oxidative step or specific reaction conditions (vicarious nucleophilic substitution). More commonly, SNAr reactions on nitropyridines involve the displacement of a good leaving group, such as a halide. acs.orgyoutube.com Studies on 2-halo-3-nitropyridines show they readily undergo hydrolysis and other nucleophilic substitutions. acs.org It is also conceivable, though less common for a meta-disposed nitro group, for the nitro group itself to be displaced by a potent nucleophile under forcing conditions. epa.gov
Reactivity at the Aldehyde Functionality
The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations, including carbon-carbon bond-forming reactions and oxidation-reduction processes.
The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles. Condensation reactions are particularly important, providing pathways to more complex molecular architectures.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org This reaction typically yields an α,β-unsaturated product after spontaneous dehydration of the initial aldol-type adduct. tandfonline.comresearchgate.net
The Wittig reaction provides a powerful method for converting aldehydes into alkenes with excellent control over the location of the double bond. libretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgberkeley.edumasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide used. berkeley.edu
| Reaction Type | Reagent | Catalyst/Conditions | Expected Product Structure |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Piperidine or K₂CO₃, Room Temperature | (3-((3-nitropyridin-2-yl)oxy)benzylidene)malononitrile |
| Wittig Reaction (Stabilized Ylide) | Methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me) | Reflux in THF or Toluene | Methyl (E)-3-(3-((3-nitropyridin-2-yl)oxy)phenyl)acrylate |
| Wittig Reaction (Unstabilized Ylide) | Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) | THF, 0°C to Room Temperature | 2-((3-vinylphenyl)oxy)-3-nitropyridine |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aromatic aldehydes are easily oxidized to the corresponding carboxylic acids by a range of oxidizing agents. ncert.nic.in Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous acid) are effective. libretexts.org Milder, more selective reagents such as Oxone or sodium perborate (B1237305) can also be used, often under environmentally benign conditions. organic-chemistry.orgacs.org The oxidation of this compound would yield 3-((3-nitropyridin-2-yl)oxy)benzoic acid.
Reduction: The reduction of aldehydes to primary alcohols is efficiently achieved using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones and is typically used in alcoholic solvents. ugm.ac.idscielo.brnumberanalytics.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the aldehyde, but its high reactivity may affect other functional groups, although it typically does not reduce aromatic nitro groups to amines. commonorganicchemistry.com The expected product from the reduction is (3-((3-nitropyridin-2-yl)oxy)phenyl)methanol.
| Transformation | Reagent | Typical Conditions | Product Name |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Aqueous base, then acid workup | 3-((3-Nitropyridin-2-yl)oxy)benzoic acid |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | 3-((3-Nitropyridin-2-yl)oxy)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | (3-((3-Nitropyridin-2-yl)oxy)phenyl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | (3-((3-Nitropyridin-2-yl)oxy)phenyl)methanol |
Stability and Reactivity of the Ether Linkage
Diaryl ethers are known for their high chemical stability. wikipedia.org The cleavage of the C-O bond in an ether is a difficult process that generally requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.orgmasterorganicchemistry.com
The stability of the diaryl ether linkage in this compound is expected to be robust under many reaction conditions, including the mild basic conditions of condensation reactions and the conditions for reduction with NaBH₄ or catalytic hydrogenation.
However, the electronic nature of the molecule could influence the ether's reactivity. The C2 carbon of the pyridine ring is attached to both the ring nitrogen and the electron-withdrawing nitro group (in a meta relationship), making it highly electron-deficient. This could potentially render the ether linkage susceptible to cleavage by powerful nucleophiles under SNAr conditions, although this would likely require forcing conditions. Recent studies on the cleavage of diaryl ethers have explored various catalytic methods, including electrocatalysis, to facilitate C-O bond scission under milder conditions, particularly in contexts like lignin (B12514952) degradation. rsc.orgresearchgate.netrsc.org In the absence of such specific catalytic systems, the ether bond in this compound is predicted to be a stable feature of the molecule.
Exploration of Radical Pathways and Intermediate Formation
The presence of the nitro group on the pyridine ring makes this compound a prime candidate for engaging in radical reactions. Nitroaromatic compounds are well-known to participate in single-electron transfer (SET) processes, which can lead to the formation of radical anions. These intermediates can subsequently undergo a variety of transformations.
Recent advances in organic chemistry have highlighted the versatility of nitro-containing compounds in radical-initiated pathways for the synthesis of complex molecules such as amines, oximes, and nitrones. rsc.org The initiation of these radical processes can be achieved through various means, including photochemical excitation, thermal induction, or the use of radical initiators.
In the context of this compound, a plausible radical pathway could be initiated by the reduction of the nitro group to form a radical anion. This species could then undergo further reactions. The stability of radical intermediates is a key factor in determining the course of such reactions. Generally, the stability of alkyl radicals increases from primary to secondary to tertiary. libretexts.org For aryl radicals, stability is influenced by the substituents on the aromatic ring.
One potential transformation is the denitration of the pyridine ring, where the nitro group is replaced by another functional group. This process would likely proceed through a radical intermediate. Another possibility is the involvement of the benzaldehyde (B42025) group in radical reactions. For instance, the formyl proton could be abstracted under certain conditions, leading to an acyl radical.
The formation of radical intermediates often occurs in a solvent cage, and the viscosity of the solvent can influence the reaction outcome by affecting the diffusion of the radical species. ntnu.no The characterization of these transient radical intermediates is often challenging and typically relies on spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy, combined with computational studies.
A hypothetical reaction mechanism could involve the initial formation of a radical anion on the nitropyridine ring. This could be followed by fragmentation, rearrangement, or reaction with other species in the reaction mixture. The specific pathway would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of any catalysts or initiators.
Catalytic Studies for Selective Functionalization
The selective functionalization of the pyridine ring is a significant area of research, given the prevalence of the pyridine motif in pharmaceuticals and functional materials. nih.govresearchgate.net Catalytic methods offer a powerful tool for achieving high selectivity in the modification of such molecules. For this compound, several positions on both the pyridine and benzene (B151609) rings are potential sites for functionalization.
Transition metal catalysis is a prominent strategy for the C-H functionalization of pyridines. nih.gov Catalysts based on palladium, rhodium, iridium, and other transition metals have been successfully employed for the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions of the pyridine ring. The directing-group ability of existing substituents plays a crucial role in determining the regioselectivity of these reactions. In this compound, the ether oxygen and the aldehyde group could potentially act as directing groups.
Another avenue for catalytic functionalization is the transformation of the nitro group. The reduction of the nitro group to an amino group is a common transformation that can be achieved using a variety of catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) with a hydrogen source, or homogeneous catalysts. The resulting amino-substituted pyridine could then serve as a versatile intermediate for further derivatization.
The aldehyde functionality also presents opportunities for catalytic transformations. For example, it can be a substrate for catalytic oxidation to a carboxylic acid, reduction to an alcohol, or various carbon-carbon bond-forming reactions such as aldol (B89426) condensations or Wittig reactions.
Recent research has also focused on the development of photocatalytic methods for the functionalization of aromatic and heteroaromatic compounds. These methods often proceed through radical intermediates and can offer unique selectivities compared to traditional thermal reactions.
The development of a selective catalytic system for the functionalization of this compound would require careful consideration of the electronic properties of the substrate and the mechanism of the desired transformation. A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Target Site | Potential Transformation | Catalyst Type |
| C-H Functionalization | Pyridine or Benzene Ring | Arylation, Alkylation, etc. | Transition Metal (e.g., Pd, Rh, Ir) |
| Nitro Group Reduction | Nitro Group | Reduction to Amino Group | Heterogeneous (e.g., Pd/C) or Homogeneous |
| Aldehyde Modification | Aldehyde Group | Oxidation, Reduction, C-C Coupling | Various |
| Photocatalysis | Various | Diverse Functionalizations | Photoredox Catalysts |
The selective functionalization of a complex molecule like this compound remains a challenging yet rewarding goal in synthetic chemistry. Future research in this area will likely focus on the development of novel catalytic systems that can achieve high levels of regio- and chemoselectivity, enabling the synthesis of a diverse range of derivatives with potentially interesting properties.
Derivatization and Functionalization Strategies of 3 3 Nitropyridin 2 Yl Oxybenzaldehyde
Modification at the Benzaldehyde (B42025) Moiety
The benzaldehyde portion of the molecule offers two primary sites for chemical modification: the benzene (B151609) ring and the aldehyde carbonyl group. These sites allow for a range of transformations to introduce new functional groups and build molecular complexity.
The benzene ring of the 3-(3-nitropyridin-2-yl)oxybenzaldehyde moiety is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents, the aldehyde group (-CHO) and the (3-nitropyridin-2-yl)oxy group, play a crucial role in determining the position of incoming electrophiles. The aldehyde group is a meta-directing and deactivating group due to its electron-withdrawing nature. libretexts.orglibretexts.org Conversely, the aryloxy group is generally considered an ortho, para-directing and activating group. The interplay of these two opposing effects will dictate the regioselectivity of substitution reactions.
Common electrophilic substitution reactions that could be applied to this scaffold include:
Nitration: Introduction of a nitro group (-NO2) onto the benzene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. oc-praktikum.deaidic.it Given the directing effects of the existing substituents, the incoming nitro group would likely be directed to the positions ortho and para to the activating aryloxy group and meta to the deactivating aldehyde group.
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). khanacademy.org The regiochemical outcome will again be influenced by the directing effects of the substituents.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. However, the deactivating nature of the aldehyde and nitro groups may render the ring less reactive towards these transformations.
The table below summarizes the expected directing effects of the substituents on the benzaldehyde ring.
| Substituent | Type | Directing Effect |
| -CHO | Deactivating | Meta |
| -OAr | Activating | Ortho, Para |
The aldehyde carbonyl group is a highly reactive functional group that can undergo a variety of nucleophilic addition and condensation reactions.
Imine Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. A wide range of primary amines can be employed to generate a diverse library of imine derivatives. nih.govresearchgate.net
Acetalization: The aldehyde group can be protected by converting it into an acetal. This is achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. researchgate.net This reversible reaction is often used to protect the aldehyde functionality during subsequent chemical transformations on other parts of the molecule.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. This leads to the formation of a new carbon-carbon double bond.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes and ketones. Reaction of this compound with a phosphorus ylide would lead to the corresponding stilbene (B7821643) derivatives. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. mdpi.comgoogle.com
Derivatization at the Nitropyridine Fragment
The nitropyridine moiety offers two main avenues for derivatization: substitution on the pyridine (B92270) ring and transformation of the nitro group.
The pyridine ring in 3-nitropyridine (B142982) is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.orgstackexchange.comyoutube.com In the case of this compound, the positions of interest for nucleophilic attack on the pyridine ring are C4 and C6.
Common nucleophiles that can be employed in SNAr reactions with nitropyridines include:
Amines: Primary and secondary amines can displace a suitable leaving group or a hydrogen atom (in oxidative nucleophilic substitution) to introduce amino functionalities. The Chichibabin reaction is a classic example of amination of pyridines. wikipedia.org
Alkoxides and Thiolates: These nucleophiles can be used to introduce alkoxy and thioether groups onto the pyridine ring. nih.govmdpi.com
Carbanions: Stabilized carbanions can also act as nucleophiles in a process known as Vicarious Nucleophilic Substitution (VNS), leading to the formation of new carbon-carbon bonds. nih.gov
The table below illustrates the potential sites for nucleophilic attack on the 3-nitropyridine ring.
| Position | Reason for Reactivity |
| C4 | Para to the nitro group |
| C6 | Ortho to the nitro group |
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent derivatization possibilities.
Several methods are available for the reduction of aromatic nitro groups, including:
Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas.
Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are commonly used for the reduction of nitro groups.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.
Other Reducing Agents: A variety of other reducing agents, such as sodium dithionite (B78146) (Na2S2O4) and stannous chloride (SnCl2), can also be employed. researchgate.net
The resulting amino group at the 3-position of the pyridine ring can then be further functionalized through reactions such as acylation, alkylation, diazotization, and participation in the formation of new heterocyclic rings.
Heterocyclic Annulation and Scaffold Diversification using the Compound as a Building Block
The strategic placement of functional groups in derivatives of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. A key transformation in this regard is the reduction of the nitro group to an amine, which, in combination with the aldehyde functionality, provides a platform for intramolecular cyclization reactions.
Quinazoline Synthesis: The reduction of the nitro group to an amine, followed by reaction of the resulting 2-(3-formylphenoxy)-3-aminopyridine with an appropriate C1 building block (e.g., an aldehyde or its equivalent), can lead to the formation of pyridinyl-substituted quinazolines. The initial step would involve the formation of an imine between the amino group on the pyridine ring and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation. organic-chemistry.orgnih.govresearchgate.net
Benzodiazepine (B76468) Synthesis: The imine derivatives formed from this compound can serve as precursors for the synthesis of benzodiazepine analogs. For instance, after reduction of the nitro group, the resulting amine can be derivatized and then subjected to cyclization reactions to form fused seven-membered rings. mdpi.comnih.govnih.gov
Other Fused Heterocycles: The bifunctional nature of the reduced and derivatized compound opens up possibilities for the synthesis of a variety of other fused heterocyclic systems. For example, intramolecular cyclization of a derivative where the aldehyde has been converted to an alcohol could lead to the formation of cinnoline-type structures through an intramolecular redox cyclization. nih.gov
Synthesis of Polymeric and Oligomeric Structures Incorporating the Compound
The inherent reactivity of the aldehyde group in this compound serves as a primary site for modification to create monomers suitable for polymerization. Furthermore, the aromatic ether linkage and the nitropyridine ring can influence the properties of the resulting macromolecules, such as thermal stability and solubility. While direct polymerization of this compound is not commonly reported, several derivatization strategies can be proposed to enable its incorporation into polymeric backbones or as pendant groups.
One plausible approach involves the conversion of the aldehyde functionality into other reactive groups that are more amenable to common polymerization techniques. For instance, the aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations would yield monomers that can participate in polycondensation reactions to form polyesters or polyethers.
Another strategy could involve the reaction of the aldehyde group to introduce a polymerizable moiety, such as a vinyl or an acrylic group. Such a monomer could then undergo chain-growth polymerization. Additionally, the aromatic rings of the benzaldehyde and pyridine components could potentially be targeted for electrophilic substitution reactions to create linkages for polymer formation, although this is generally more challenging.
The following subsections detail some of the prospective research findings for creating polymeric structures from this compound.
Polycondensation represents a viable pathway for the polymerization of derivatives of this compound. This would first require the chemical modification of the aldehyde group to create bifunctional monomers.
Monomer Synthesis via Reduction and Oxidation:
Reduction to a Diol Monomer: The aldehyde group can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield 3-((3-nitropyridin-2-yl)oxy)benzyl alcohol. To create a monomer suitable for polycondensation, a second hydroxyl group would need to be introduced to the molecule. A hypothetical approach could involve the nucleophilic aromatic substitution of the nitro group with a hydroxyl source, although this would require specific reaction conditions to avoid side reactions. A more direct, albeit multi-step, synthesis might involve starting with a dihydroxybenzaldehyde, performing the etherification with 2-chloro-3-nitropyridine (B167233), and then reducing the aldehyde.
Oxidation to a Dicarboxylic Acid Monomer: The aldehyde can be oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or Jones reagent to form 3-((3-nitropyridin-2-yl)oxy)benzoic acid. Similar to the diol monomer, a second carboxylic acid group would be necessary for polycondensation.
Once suitable diol or dicarboxylic acid monomers are synthesized, they can be polymerized with appropriate comonomers. For example, the diol derivative could be reacted with a dicarboxylic acid (e.g., terephthalic acid) or a diacyl chloride (e.g., terephthaloyl chloride) to form a polyester (B1180765). Conversely, the dicarboxylic acid derivative could be reacted with a diol (e.g., ethylene (B1197577) glycol) to also yield a polyester.
Illustrative Polycondensation Reaction:
A hypothetical polycondensation reaction to form a polyester could involve the reaction of a diol derivative of this compound with a diacyl chloride, as depicted in the following table:
| Reactants | Reaction Type | Potential Polymer Structure | Key Polymer Linkage |
| Diol derivative of this compound + Terephthaloyl chloride | Polycondensation | Alternating copolymer with ester linkages | Ester |
| Dicarboxylic acid derivative of this compound + Ethylene glycol | Polycondensation | Alternating copolymer with ester linkages | Ester |
Chain-growth polymerization offers another avenue for incorporating this compound into a polymer, typically as a pendant group. This would involve modifying the aldehyde to introduce a polymerizable double bond.
Monomer Synthesis for Addition Polymerization:
Wittig Reaction: The aldehyde group can be converted to a vinyl group through a Wittig reaction. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 3-((3-nitropyridin-2-yl)oxy)styrene. This styrene (B11656) derivative could then undergo free-radical, cationic, or anionic polymerization.
Reaction with Acrylates: The aldehyde can be first reduced to an alcohol, which can then be esterified with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers are well-known to polymerize via free-radical polymerization.
Illustrative Chain-Growth Polymerization:
The polymerization of a styrene derivative of this compound could be initiated by a radical initiator like azobisisobutyronitrile (AIBN).
| Monomer | Polymerization Type | Resulting Polymer |
| 3-((3-nitropyridin-2-yl)oxy)styrene | Free-Radical Polymerization | Poly(3-((3-nitropyridin-2-yl)oxy)styrene) |
| 3-((3-nitropyridin-2-yl)oxy)benzyl acrylate | Free-Radical Polymerization | Poly(3-((3-nitropyridin-2-yl)oxy)benzyl acrylate) |
High-performance polymers like poly(aryl ether ketone)s (PAEKs) and poly(aryl ether sulfone)s (PAESs) are known for their exceptional thermal and chemical stability. The ether linkage in this compound is a stable feature that could be part of a larger poly(aryl ether) backbone.
The synthesis of such polymers often involves nucleophilic aromatic substitution reactions between an activated dihalide and a bisphenoxide. In this context, a dihydroxy derivative of this compound could act as the bisphenoxide monomer.
Monomer and Polymer Synthesis:
A hypothetical dihydroxy monomer could be synthesized and then polymerized with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone, in a polar aprotic solvent with a weak base like potassium carbonate. The nitro group on the pyridine ring would further activate the molecule towards nucleophilic substitution, a factor that would need to be carefully considered in the synthetic design to ensure polymerization occurs at the desired sites.
The resulting polymer would have a complex structure with both the original ether linkage and newly formed ether linkages in the backbone, potentially leading to a material with high thermal stability.
Advanced Chemical Applications and Material Science Relevance
Nonlinear Optical (NLO) Properties Investigation
There is no available information regarding the investigation of the nonlinear optical (NLO) properties of 3-(3-Nitropyridin-2-yl)oxybenzaldehyde.
Evaluation of First and Second Hyperpolarizability (β, γ) via Computational and Experimental Methods
No computational or experimental studies detailing the first hyperpolarizability (β) or second hyperpolarizability (γ) of this compound have been found. Such evaluations are critical for quantifying a molecule's NLO response but have not been publicly reported for this compound.
Structure-Property Relationships for NLO Enhancement (Donor-Acceptor Systems, π-Conjugation)
In the absence of specific data, one can only speculate on the potential structure-property relationships for NLO enhancement in this compound. Generally, molecules with strong electron-donating and electron-withdrawing groups connected by a π-conjugated system exhibit significant NLO properties. In this molecule, the nitropyridine moiety acts as a strong electron acceptor, while the benzaldehyde (B42025) group is a weaker acceptor. The ether linkage provides some electronic conjugation. However, without experimental or theoretical data, any discussion of its specific donor-acceptor system and the extent of its π-conjugation in enhancing NLO effects would be purely hypothetical.
Potential for Optoelectronic and Photonic Applications
Given the lack of data on its NLO properties, the potential for this compound in optoelectronic and photonic applications remains undetermined. Materials with significant NLO responses are candidates for applications such as optical switching, frequency conversion, and optical data storage. However, without the fundamental characterization of its NLO properties, its suitability for these technologies cannot be assessed.
Role as a Ligand in Coordination Chemistry
There is no available information on the role of this compound as a ligand in coordination chemistry.
Chelation Behavior with Metal Ions
No studies have been published that describe the chelation behavior of this compound with any metal ions. The molecule possesses potential coordination sites, including the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the nitro and ether groups, and the carbonyl oxygen of the aldehyde. However, its actual binding modes and affinity for different metal ions have not been experimentally investigated.
Synthesis and Characterization of Metal Complexes
Consistent with the lack of information on its chelation behavior, there are no reports on the synthesis and characterization of any metal complexes involving this compound as a ligand. The process of synthesizing and characterizing such complexes would be the necessary next step to explore its potential in coordination chemistry, but this work has not yet been documented in scientific literature.
Utilization in Supramolecular Chemistry and Self-Assembly Studies
The architecture of this compound, featuring hydrogen bond acceptors (the nitro and aldehyde oxygens, and the pyridine nitrogen), a hydrogen bond donor (the aldehyde proton), and aromatic rings capable of π-π stacking, makes it a molecule of interest in the field of supramolecular chemistry. This branch of chemistry looks beyond individual molecules to study the complex structures formed through non-covalent interactions.
Design of Non-covalent Interactions for Crystal Engineering
Crystal engineering is a sub-discipline of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties. The predictability of non-covalent interactions is a cornerstone of this field. While specific studies detailing the crystal structure of this compound are not widely available in public literature, its constituent functional groups suggest a high potential for forming ordered crystalline lattices.
The nitro group is a particularly strong electron-withdrawing group, which polarizes the pyridine ring and influences the nature of intermolecular interactions. The interplay between potential hydrogen bonds (e.g., C-H···O and C-H···N) and π-π stacking interactions involving the pyridine and benzene (B151609) rings would be a key factor in dictating the packing of this molecule in a crystalline solid. The specific geometry and electronic properties of this compound could, in principle, be exploited to direct the assembly of molecules into predictable patterns, a fundamental goal of crystal engineering.
Formation of Cocrystals and Inclusion Complexes
Cocrystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of a substance, such as its solubility and melting point. Given the functional groups present in this compound, it is a viable candidate for forming cocrystals with other molecules, known as coformers. For instance, a coformer with strong hydrogen bond donating capabilities could interact with the multiple acceptor sites on the target molecule.
Similarly, inclusion complexes involve the encapsulation of one molecule (the "guest") within a cavity of another molecule (the "host"). While this compound is more likely to act as a guest due to its relatively modest size, its derivatives could potentially be designed to form host structures. The specific shape and electronic properties of the molecule would be critical in determining its ability to form stable inclusion complexes.
Contribution to Fundamental Organic Reaction Development
The reactivity of a molecule is intrinsically linked to its structure. The presence of both an electron-deficient nitropyridine ring and a reactive aldehyde group makes this compound a potentially valuable tool for the development and understanding of organic reactions.
Use as a Model Substrate for Novel Reaction Methodologies
New synthetic methodologies are constantly being developed to improve the efficiency and selectivity of chemical transformations. Molecules with well-defined reactive sites are often used as "model substrates" to test the scope and limitations of these new reactions. The aldehyde group in this compound can undergo a wide range of reactions, including oxidation, reduction, and various nucleophilic additions.
Furthermore, the C-O-Ar ether linkage and the nitropyridine ring itself can be targets for other transformations. The electron-deficient nature of the 3-nitropyridine (B142982) ring makes it susceptible to nucleophilic aromatic substitution, a class of reactions that is fundamental in organic synthesis. Researchers could potentially use this compound to explore the reactivity and selectivity of new catalysts or reagents designed for these types of transformations.
Insights into Aromatic Substitution Patterns and Reactivity
The study of aromatic substitution is a cornerstone of organic chemistry. The 3-nitropyridine ring in this compound is a particularly interesting system for studying these reactions. The presence of the strongly deactivating nitro group, combined with the directing effect of the pyridine nitrogen and the ether linkage, creates a complex reactivity pattern.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(3-Nitropyridin-2-yl)oxybenzaldehyde, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 3-nitropyridin-2-ol and a substituted benzaldehyde under basic conditions. Key parameters include:
- Temperature : Reactions are often conducted at 80–100°C to activate the pyridine ring for substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .
- Protecting Groups : The aldehyde group may require protection (e.g., acetal formation) to prevent side reactions during pyridine functionalization .
- Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 6:4 ratio) effectively isolates the product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H-NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Pyridinyl protons show splitting patterns consistent with nitro-group deshielding effects .
- ¹³C-NMR : The aldehyde carbon resonates at ~190 ppm, while nitropyridine carbons exhibit distinct shifts (e.g., C-2 near 150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 259.0722 for C₁₂H₈N₂O₄) and detects fragmentation patterns (e.g., loss of NO₂) .
- IR Spectroscopy : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound derivatives?
- Methodological Answer :
- Revisiting Solvent Effects : Simulated reaction pathways (DFT calculations) may overlook solvent polarity impacts. Experimental validation under varied solvents (e.g., THF vs. DMF) can reconcile discrepancies .
- Dynamic NMR Studies : Temperature-dependent NMR resolves ambiguous splitting patterns caused by rotational barriers in the pyridinyloxy linkage .
- Isotopic Labeling : Deuterating the aldehyde group helps distinguish between competing reaction mechanisms (e.g., electrophilic vs. nucleophilic pathways) .
Q. How can the nitro and pyridinyloxy groups in this compound be leveraged to design bioactive molecules?
- Methodological Answer :
- Nitro Group as a Hydrogen-Bond Acceptor : The nitro group enhances binding to enzyme active sites (e.g., kinases). Docking studies should optimize steric and electronic complementarity .
- Pyridinyloxy as a Linker : This moiety facilitates π-π stacking in receptor-ligand interactions. Synthetic modifications (e.g., introducing methyl groups) can tune lipophilicity and bioavailability .
- Hydrazone Formation : Condensation with hydrazines generates Schiff bases, which are screened for antimicrobial or antitumor activity via MIC assays and cell viability tests (e.g., MTT) .
Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data be optimized?
- Methodological Answer :
- Crystallization Challenges : The compound’s planar structure and nitro-group polarity often lead to twinning. Slow evaporation from dichloromethane/hexane mixtures (1:3) at 4°C improves crystal quality .
- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate absorption effects from the nitro group.
- Refinement : Using SHELXL with anisotropic displacement parameters for all non-H atoms ensures accurate bond-length validation (e.g., C-NO₂ bond ~1.47 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
